Sodium iodide I-124

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium iodide (124I) is a radioisotope of iodine used in various scientific and medical applications. It is particularly notable for its use in positron emission tomography (PET) imaging due to its long half-life of approximately 4.18 days . This allows for extended imaging sessions, making it valuable for diagnostic and therapeutic purposes, especially in thyroid-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium iodide (124I) is typically produced in a cyclotron through the nuclear reaction of tellurium-124 with protons. The reaction can be represented as: [ \text{124Te} (p, n) \text{124I} ] In this process, a tellurium dioxide (TeO2) target is irradiated with protons at energies around 12.5 MeV . The irradiated target is then subjected to dry distillation to purify the iodine-124, which is subsequently dissolved in a sodium hydroxide solution to form sodium iodide (124I) .

Industrial Production Methods

Industrial production of sodium iodide (124I) involves the use of enriched tellurium dioxide targets and high-energy proton beams. The process is optimized to achieve high yields and purity, with typical production involving irradiation times of 3-8 hours and proton currents of 20 μA . The purified iodine-124 is then processed to form sodium iodide (124I) for medical and research applications .

Chemical Reactions Analysis

Types of Reactions

Sodium iodide (124I) primarily undergoes substitution reactions due to the reactivity of the iodide ion. It can participate in nucleophilic substitution reactions where the iodide ion replaces another leaving group in a molecule .

Common Reagents and Conditions

Common reagents used in reactions with sodium iodide (124I) include alkyl halides, where the iodide ion acts as a nucleophile. The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the iodide ion .

Major Products

The major products formed from reactions involving sodium iodide (124I) are typically alkyl iodides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Sodium iodide (124I) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Medical Imaging: Sodium iodide (124I) is used in PET imaging to diagnose and monitor thyroid cancer and other thyroid-related conditions.

Radiolabeling: It is used to label monoclonal antibodies and other biomolecules for imaging and therapeutic purposes.

Dosimetry: Sodium iodide (124I) is used to measure radiation doses in patients undergoing radioiodine therapy.

Mechanism of Action

Sodium iodide (124I) exerts its effects through the sodium/iodide symporter, a protein that actively transports iodide ions into thyroid cells . Once inside the cells, the iodide is oxidized to iodine and incorporated into thyroid hormones . This mechanism allows for targeted imaging and therapy of thyroid tissues, as the radioisotope accumulates preferentially in the thyroid gland .

Comparison with Similar Compounds

Sodium iodide (124I) can be compared with other iodine radioisotopes such as iodine-131 (131I) and iodine-123 (123I). While all three isotopes are used in medical imaging and therapy, they have distinct characteristics:

Iodine-123 (123I): Has a shorter half-life (approximately 13 hours) and emits gamma radiation, making it ideal for diagnostic imaging but not suitable for therapeutic applications.

Iodine-124 (124I): Combines the advantages of a longer half-life and positron emission, making it suitable for both imaging and therapeutic applications.

Properties

CAS No. |

115813-40-6 |

|---|---|

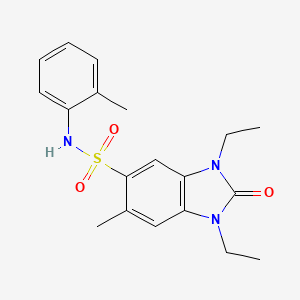

Molecular Formula |

INa |

Molecular Weight |

146.89598 g/mol |

IUPAC Name |

sodium;iodine-124(1-) |

InChI |

InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-3; |

InChI Key |

FVAUCKIRQBBSSJ-LFRAOTKDSA-M |

SMILES |

[Na+].[I-] |

Isomeric SMILES |

[Na+].[124I-] |

Canonical SMILES |

[Na+].[I-] |

Key on ui other cas no. |

115813-40-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)

![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)

![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)

![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)

![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)

![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)

![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)

![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)